![molecular formula C23H19N5OS B5526641 N'-benzylidene-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5526641.png)

N'-benzylidene-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of N'-benzylidene-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide involves the condensation of acetohydrazide with appropriately substituted benzaldehydes. This process can be carried out in dry methanol with a catalytic amount of glacial acetic acid (Mor et al., 2022).

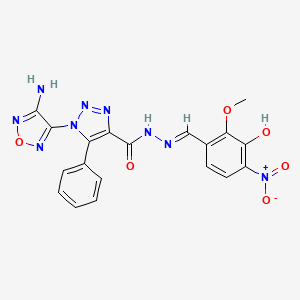

Molecular Structure Analysis

The molecular and electronic structure of N'-benzylidene-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide has been characterized using various techniques like IR, 1H and 13C NMR, and X-ray single crystal diffraction. These studies provide detailed information on the compound's molecular geometry and electronic properties (Demir et al., 2012).

Chemical Reactions and Properties

This compound participates in various chemical reactions, displaying activities such as antimicrobial and potential inhibitory actions against certain diseases. Its reactions with different chemical agents result in the formation of new derivatives with varied properties (Mor et al., 2022).

Physical Properties Analysis

The physical properties, including crystallization, molecular geometry, and specific structural characteristics, have been extensively studied. Techniques like X-ray diffraction offer insights into these properties, crucial for understanding the compound's behavior in different environments (Inkaya et al., 2012).

Chemical Properties Analysis

N'-benzylidene-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide's chemical properties are influenced by its molecular structure. Studies employing computational methods like density functional theory (DFT) have been used to predict its reactivity, stability, and interactions with other molecules (Demir et al., 2012).

Aplicaciones Científicas De Investigación

Antimicrobial and Antitumor Applications

The synthesis of fused 1,2,4-triazines, including derivatives related to N'-benzylidene-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide, has shown potential antimicrobial and antitumor activities. These compounds were primarily screened in vitro for their ability to inhibit microbial growth and tumor cell proliferation. The study provides a foundation for understanding how modifications in the 1,2,4-triazine structure can influence biological activity, suggesting a pathway for the development of new therapeutic agents (El-Moneim et al., 2015).

Enzyme Inhibition for Therapeutic Application

Another study focused on the synthesis of 1,2,4-triazinyl thiosemicarbazides, triazoles, and N-benzylidene derivatives, demonstrating moderate to good cholinesterase inhibitory action. This enzyme inhibition is significant for developing treatments for diseases like Alzheimer's, where enzyme misregulation plays a critical role. The compounds showed a range of inhibition percentages, indicating their potential as lead compounds for further optimization and development into therapeutic agents (Gupta et al., 1983).

Anticancer Activity

Research into new benzothiazole acylhydrazones has revealed their probable anticancer activity. This study synthesized a series of derivatives and evaluated their cytotoxic activity against various cancer cell lines. The findings highlight the potential of such compounds, including those related to N'-benzylidene-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide, in the development of novel anticancer therapies (Osmaniye et al., 2018).

Antidiabetic and Antimicrobial Properties

The synthesis of N'-arylidene-2-((7-methylbenzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetohydrazides has shown promising results in vitro for Type II diabetes inhibition and antimicrobial activities. This research suggests that modifications to the core structure of N'-benzylidene derivatives can lead to compounds with significant therapeutic potential, offering a new avenue for the treatment of Type II diabetes and bacterial infections (Mor et al., 2022).

Safety and Hazards

The specific safety and hazards associated with “N’-benzylidene-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide” are not explicitly mentioned in the retrieved sources. Sigma-Aldrich provides this product to early discovery researchers and does not collect analytical data for this product .

Propiedades

IUPAC Name |

N-[(E)-benzylideneamino]-2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N5OS/c29-21(25-24-16-18-10-4-1-5-11-18)17-30-23-27-26-22(19-12-6-2-7-13-19)28(23)20-14-8-3-9-15-20/h1-16H,17H2,(H,25,29)/b24-16+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZYFCHZPEYFXLC-LFVJCYFKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-phenylmethylidene]acetohydrazide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B5526571.png)

![5-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3-thiol](/img/structure/B5526574.png)

![N-{(3S*,4R*)-4-isopropyl-1-[(2-methyl-1H-benzimidazol-5-yl)carbonyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5526581.png)

![N'-{(3S*,4R*)-1-[(5-acetyl-2-thienyl)carbonyl]-4-isopropyl-3-pyrrolidinyl}-N,N-dimethylsulfamide](/img/structure/B5526591.png)

![2-methoxy-4-(2-{[phenyl(phenylsulfonyl)amino]acetyl}carbonohydrazonoyl)phenyl methyl carbonate](/img/structure/B5526600.png)

![N-[4-(2-furoylamino)phenyl]-2-pyrazinecarboxamide](/img/structure/B5526613.png)

![3-chloro-N-[cyclopropyl(1-methyl-1H-imidazol-2-yl)methyl]-4-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B5526625.png)

![{[1-(3-chlorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]thio}acetic acid](/img/structure/B5526631.png)

![(4aS*,7aR*)-1-[3-(1,3-benzothiazol-2-yl)propanoyl]-4-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5526636.png)

![N-(2,5-dichlorophenyl)-N-[2-hydroxy-3-(4-morpholinyl)propyl]-4-methylbenzenesulfonamide](/img/structure/B5526648.png)

![ethyl 4-[(2-furylmethyl)amino]-8-methyl-3-quinolinecarboxylate](/img/structure/B5526655.png)

![2-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5526665.png)